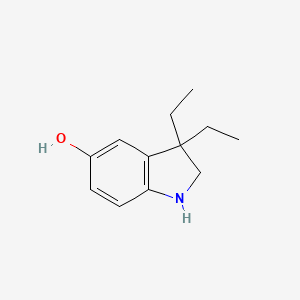
3,3-Diethyl-2,3-dihydro-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-2,3-dihydro-1H-indol-5-ol is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals . This compound, with its unique structure, offers potential for various scientific and industrial applications.
準備方法
The synthesis of 3,3-Diethyl-2,3-dihydro-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3,3-Diethyl-2,3-dihydro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,3-Diethyl-2,3-dihydro-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Diethyl-2,3-dihydro-1H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular signaling pathways . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
類似化合物との比較
3,3-Diethyl-2,3-dihydro-1H-indol-5-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Another compound with potential therapeutic applications in cancer treatment.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
3,3-Diethyl-2,3-dihydro-1H-indol-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The molecular formula of this compound is C12H15N with a molecular weight of approximately 189.25 g/mol. The compound features a dihydroindole structure, which is known for its versatility in biological applications.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate indole precursors with alkylating agents. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as solvent choice and temperature for optimizing yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 7.5 µg/mL |
The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values comparable to standard antibiotics. However, it showed limited efficacy against Gram-negative bacteria like E. coli and fungal strains such as Candida albicans .
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity. Research involving various cancer cell lines indicates that the compound can induce apoptosis and inhibit cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 20 |
| MCF-7 (Breast Cancer) | 25 |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
- Modulation of Cellular Signaling Pathways : It may affect signaling pathways related to inflammation and cell survival .
Case Studies
Several case studies have documented the efficacy of this compound in treating infections and cancer:
- Case Study on Staphylococcal Infections : A clinical trial involving patients with MRSA infections showed that treatment with formulations containing this compound led to significant reductions in bacterial load and improved clinical outcomes.
- Anticancer Efficacy : In a preclinical study using PC-3 prostate cancer cells, administration of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3,3-diethyl-1,2-dihydroindol-5-ol |
InChI |
InChI=1S/C12H17NO/c1-3-12(4-2)8-13-11-6-5-9(14)7-10(11)12/h5-7,13-14H,3-4,8H2,1-2H3 |
InChIキー |
QHAUALVKMKCHDD-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNC2=C1C=C(C=C2)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















